molecular formula C10H12N2O6S2 B14423704 Ammonium hydrogen 3-aminonaphthalene-2,7-disulphonate CAS No. 83949-46-6

Ammonium hydrogen 3-aminonaphthalene-2,7-disulphonate

Cat. No.: B14423704
CAS No.: 83949-46-6
M. Wt: 320.3 g/mol
InChI Key: YPEBHYAVZXWTNF-UHFFFAOYSA-N
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Description

Ammonium hydrogen 3-aminonaphthalene-2,7-disulphonate is a chemical compound with the molecular formula C10H12N2O6S2. It is known for its unique structure, which includes an aminonaphthalene core with two sulfonate groups and an ammonium ion. This compound is used in various scientific and industrial applications due to its distinct chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ammonium hydrogen 3-aminonaphthalene-2,7-disulphonate typically involves the sulfonation of 3-aminonaphthalene followed by neutralization with ammonium hydroxide. The reaction conditions often require controlled temperatures and the use of sulfuric acid as a sulfonating agent .

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up by optimizing the reaction conditions to ensure high yield and purity. This involves continuous monitoring of the reaction parameters and the use of advanced purification techniques to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

Ammonium hydrogen 3-aminonaphthalene-2,7-disulphonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve specific temperatures, pH levels, and solvents to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions include naphthoquinones, aminonaphthalenes, and various substituted derivatives, depending on the specific reaction and conditions employed .

Scientific Research Applications

Ammonium hydrogen 3-aminonaphthalene-2,7-disulphonate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ammonium hydrogen 3-aminonaphthalene-2,7-disulphonate involves its interaction with specific molecular targets and pathways. The compound can act as a fluorescent probe, binding to certain biomolecules and emitting fluorescence upon excitation. This property is utilized in various analytical techniques to study molecular interactions and dynamics .

Comparison with Similar Compounds

Similar Compounds

  • Sodium 3-aminonaphthalene-2,7-disulphonate
  • Potassium 3-aminonaphthalene-2,7-disulphonate
  • Lithium 3-aminonaphthalene-2,7-disulphonate

Uniqueness

Ammonium hydrogen 3-aminonaphthalene-2,7-disulphonate is unique due to its ammonium ion, which imparts distinct solubility and reactivity properties compared to its sodium, potassium, and lithium counterparts. This uniqueness makes it particularly valuable in specific applications where these properties are advantageous .

Properties

CAS No.

83949-46-6

Molecular Formula

C10H12N2O6S2

Molecular Weight

320.3 g/mol

IUPAC Name

azanium;6-amino-7-sulfonaphthalene-2-sulfonate

InChI

InChI=1S/C10H9NO6S2.H3N/c11-9-4-6-1-2-8(18(12,13)14)3-7(6)5-10(9)19(15,16)17;/h1-5H,11H2,(H,12,13,14)(H,15,16,17);1H3

InChI Key

YPEBHYAVZXWTNF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC2=CC(=C(C=C21)N)S(=O)(=O)O)S(=O)(=O)[O-].[NH4+]

Origin of Product

United States

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